molecular formula C21H29NO4S B3267262 N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 446028-69-9

N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3267262
CAS No.: 446028-69-9
M. Wt: 391.5 g/mol
InChI Key: SOFMESURWUOPRZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonamide core linked to a 3,4-diethoxyphenylethyl group. Sulfonamides are widely studied for their roles in medicinal chemistry, including enzyme modulation (e.g., phospholipase C activation) and coordination chemistry due to their electron-withdrawing sulfonyl group and tunable substituents .

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4S/c1-6-25-19-9-8-18(14-20(19)26-7-2)10-11-22-27(23,24)21-16(4)12-15(3)13-17(21)5/h8-9,12-14,22H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFMESURWUOPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H25N1O4S1
  • Molecular Weight: 357.46 g/mol

Research indicates that sulfonamide compounds often exhibit their biological effects through various mechanisms, including inhibition of specific enzymes and modulation of receptor activities. For this compound, the following mechanisms have been identified:

  • Phospholipase C Activation: Similar sulfonamide derivatives have been shown to activate phospholipase C, leading to increased intracellular calcium levels and subsequent cellular responses such as apoptosis in vascular smooth muscle cells .
  • Calcium Influx Modulation: The compound may enhance calcium influx from both intra- and extracellular stores, significantly affecting vascular smooth muscle reactivity .

Biological Activities

The biological activity of this compound has been explored in various contexts:

  • Vascular Reactivity:
    • Studies have demonstrated that the compound can significantly increase the reactivity of vascular smooth muscle cells when stimulated with various agents (e.g., phenylephrine and vasopressin). This effect is attributed to enhanced calcium signaling pathways .
  • Apoptotic Induction:
    • The compound's ability to elevate cytoplasmic calcium concentrations suggests a potential role in inducing apoptosis under certain conditions. This is particularly relevant in therapeutic contexts where controlled cell death is desired .
  • Potential Therapeutic Applications:
    • Given its effects on vascular smooth muscle and apoptotic pathways, there is potential for this compound in treating cardiovascular diseases or conditions characterized by abnormal smooth muscle reactivity.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

StudyFindings
Study 1Investigated the effect on vascular smooth muscle contraction; found significant leftward shifts in concentration-response curves with increased calcium influx .
Study 2Explored apoptotic pathways; indicated that elevated calcium levels could lead to programmed cell death in targeted cells .
Study 3Evaluated potential therapeutic applications; suggested efficacy in modulating vascular responses in hypertensive models .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Functional Differences

The following table summarizes key structural variations and observed activities of related sulfonamides:

Compound Name Substituents on Aromatic Ring Side Chain Molecular Weight (g/mol) Observed Activity Reference
Target Compound : N-[2-(3,4-Diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethyl 3,4-diethoxyphenylethyl ~447.5 (calculated) Inferred: Potential PLC modulation or antimicrobial activity
m-3M3FBS [N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide] 2,4,6-trimethyl 3-(trifluoromethyl)phenyl ~387.4 PLC activation; induces BDNF release in oligodendrocytes
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide 4-methyl 3,4-dimethoxyphenylethyl ~377.4 Antimicrobial properties; crystal structure reported
N-(2,2-Dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide 2,4,6-trimethyl 2,2-dimethoxyethyl ~329.4 No direct activity reported; used in coordination chemistry
tmbSO2-dienH [N-[2-(2-Aminoethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide] 2,4,6-trimethyl aminoethylaminoethyl ~325.4 Chirality studies in fac-[Re(CO)3L] complexes
Key Observations:
  • Substituent Effects: Ethoxy vs. Trifluoromethyl Group: m-3M3FBS’s electron-withdrawing CF₃ group correlates with robust PLC activation, suggesting that electron-deficient aromatic systems enhance enzyme interaction .
  • Pharmacological Implications :

    • The trimethylbenzenesulfonamide core is conserved across analogs, indicating its role as a stable scaffold for functional group diversification.
    • The absence of a methyl group at the sulfonamide nitrogen in the target compound (unlike the N,4-dimethyl analog in ) may alter steric hindrance, affecting receptor binding or metabolic stability.

Contradictions and Limitations

  • Structural-Activity Gaps : While m-3M3FBS and the dimethoxy analog show distinct activities (PLC vs. antimicrobial), the target compound’s exact biological profile remains speculative without empirical data.
  • Chirality vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

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